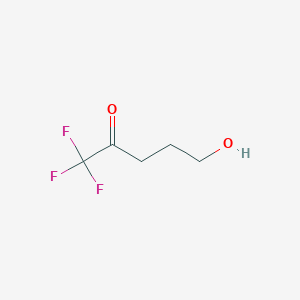

1,1,1-三氟-5-羟基戊-2-酮

描述

Synthesis Analysis

The synthesis of compounds related to 1,1,1-Trifluoro-5-hydroxypentan-2-one involves intricate chemical reactions. For example, the synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one from 1,2-bis(acetoxymethyl)-3-diazoacetylcyclopropene showcases the complexity involved in creating structurally related compounds, highlighting the catalytic role of dirhodium tetra-acetate in intramolecular addition reactions (Irngartinger et al., 1981).

Molecular Structure Analysis

The conformation, molecular structure, and intramolecular hydrogen bonding of closely related compounds such as 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been extensively studied. These analyses utilize density functional theory calculations and various spectroscopic methods to understand the geometric and electronic structures, revealing the stability of the enol form and the strength of intramolecular hydrogen bonds (Vakili et al., 2012).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of fluorinated compounds, including reactions yielding 3-hydroxy-2,2-difluoroacids, provides insights into the behavior of 1,1,1-Trifluoro-5-hydroxypentan-2-one under various conditions. Theoretical studies and experimental results help understand the mechanisms and outcomes of haloform-type reactions, illustrating the compound's reactivity (Olivella et al., 2005).

Physical Properties Analysis

The investigation of physical properties such as conformation and vibrational assignments provides critical insights. For example, the study of the enol form of 1,1,1-trifluoro-2,4-pentanedione, through density functional theory calculations and spectroscopic analysis, allows for a detailed understanding of the compound's physical characteristics, including its stable conformations and hydrogen bond strength (Zahedi-Tabrizi et al., 2006).

科学研究应用

分子结构和分子内氢键

研究深入探究了与1,1,1-三氟-5-羟基戊-2-酮类似的β-二酮构象、分子结构、酮-烯醇含量和分子内氢键。采用密度泛函理论计算和实验光谱学(核磁共振、红外和拉曼)的研究揭示了这些分子的几何和电子性质。有研究表明,此类β-二酮主要以烯醇形式存在,分子内氢键强度的变化受三氟基团存在的影响(Vakili、Nekoei、Tayyari、Kanaani和Sanati,2012)。

合成化学

1,1,1-三氟-5-羟基戊-2-酮在合成化学中用作前体或中间体。例如,Wittig烯烃化过程利用全氟烷基羧酸酯合成复杂分子,表明三氟化合物在构建更广泛的化学结构中的作用(Bégué、Bonnet-Delpon和Kornilov,2003)。

氟化试剂和反应

与1,1,1-三氟-5-羟基戊-2-酮类似的化合物已被探索用作氟化试剂,其中研究了它们的反应性和在将氟原子引入各种分子框架中的应用。这在药物和农用化学品开发中尤为重要,因为氟的存在可以显着改变分子的生物活性和物理性质(Bergmann和Cohen,1970)。

分析化学应用

在分析化学中,1,1,1-三氟-5-羟基戊-2-酮等化合物的衍生物已被用于检测和定量元素或其他化合物的分析方法中。例如,天然水中的铍的测定利用了三氟丙酮衍生物的电子俘获检测,展示了此类化合物在灵敏且精确的分析程序中的效用(Measures和Edmond,1986)。

属性

IUPAC Name |

1,1,1-trifluoro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFQHMYHVJCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286956 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-5-hydroxypentan-2-one | |

CAS RN |

121749-66-4 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)

![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)